N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperidine ring, a phenyl group, and a pyrimidine carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14(2)18-17(12-20-13-21-18)19(24)22-15-8-10-23(11-9-15)16-6-4-3-5-7-16/h3-7,12-15H,8-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOOCGFMGWOSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)NC2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with the piperidine intermediate.
Synthesis of the Pyrimidine Carboxamide Moiety: The pyrimidine ring is constructed through a condensation reaction involving a suitable nitrile and an amine. The carboxamide group is then introduced via an amidation reaction.
Industrial Production Methods
Industrial production of This compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
N-(1-phenylpiperidin-4-yl)-4-propan-2-ylpyrimidine-5-carboxamide: can be compared with other similar compounds, such as:
N-(1-phenylpiperidin-4-yl)-4-methylpyrimidine-5-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-(1-phenylpiperidin-4-yl)-4-ethylpyrimidine-5-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
These compounds share structural similarities but may exhibit different pharmacological properties due to variations in their substituent groups. The uniqueness of This compound lies in its specific substituent groups, which contribute to its distinct chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
